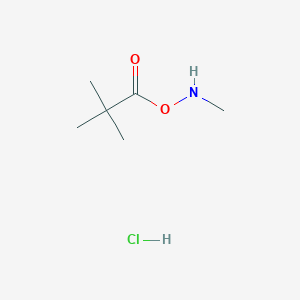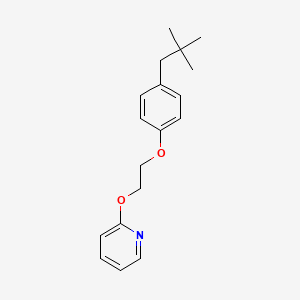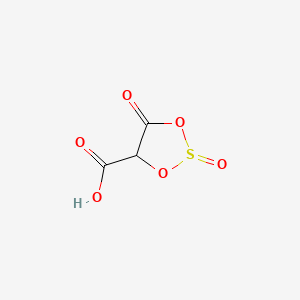![molecular formula C11H3F19O3 B14299644 Methyl difluoro[(heptadecafluorooctyl)oxy]acetate CAS No. 121591-26-2](/img/structure/B14299644.png)
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl difluoro[(heptadecafluorooctyl)oxy]acetate typically involves the reaction of heptadecafluorooctanol with methyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development and delivery systems due to its unique properties.
Industry: Utilized in the production of specialized materials and coatings that require high chemical resistance and stability.
Wirkmechanismus
The mechanism of action of Methyl difluoro[(heptadecafluorooctyl)oxy]acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl trifluoroacetate
- Ethyl difluoroacetate
- Heptadecafluorooctanol
Uniqueness
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it valuable in specialized applications.
Eigenschaften
| 121591-26-2 | |
Molekularformel |
C11H3F19O3 |
Molekulargewicht |
544.11 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)acetate |
InChI |
InChI=1S/C11H3F19O3/c1-32-2(31)3(12,13)33-11(29,30)9(24,25)7(20,21)5(16,17)4(14,15)6(18,19)8(22,23)10(26,27)28/h1H3 |
InChI-Schlüssel |
WRKUDBHERVUZIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)

![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)


